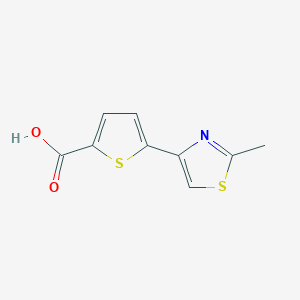
2-Amino-4-(ethylsulfonyl)phenol
Overview
Description
2-Amino-4-(ethylsulfonyl)phenol, also known by its CAS Number 43115-40-8, is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-(ethylsulfonyl)phenol consists of an aromatic phenol ring substituted with an amino group (NH2) and an ethylsulfonyl group (SO2C2H5) . The InChI string of the compound isInChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.25 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 436.4±45.0 °C at 760 mmHg, and a flash point of 217.7±28.7 °C . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 freely rotating bonds . Its topological polar surface area is 88.8 Ų .Scientific Research Applications
Synthesis and Antibacterial Activity
2-Amino-4-(ethylsulfonyl)phenol has been studied for its potential in synthesizing compounds with antibacterial properties. Research demonstrates that the interaction of this compound with methyl esters of acylpyruvic acids results in the formation of 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones. These synthesized compounds exhibit notable antibacterial activity, highlighting the potential of 2-Amino-4-(ethylsulfonyl)phenol in pharmaceutical applications (Gein, Rassudikhina, & Voronina, 2006).
Electrolysis of Reactive Dyes
In a study exploring the electrolysis of bisazo reactive dyes, products formed included several sulfonyl aromatic alcohols, where 2-Amino-4-(ethylsulfonyl)phenol was identified. This indicates its potential role in dye treatment and environmental applications, especially in the degradation of complex organic compounds in wastewater treatment processes (Elizalde-González et al., 2012).
Isolation of Nucleic Acids
The compound has been referenced in the context of nucleic acid isolation, particularly in methods involving phenolic solvents. This implicates its relevance in biochemical and molecular biology research, especially in procedures requiring the purification and extraction of RNA and DNA (Kirby, 1968).
Protein Structure Determination
Research into protein structure determination has utilized phenolic disulfonyl chlorides, related to 2-Amino-4-(ethylsulfonyl)phenol, for introducing intramolecular bonds into proteins like lysozyme. This illustrates the potential application of such compounds in biochemistry, particularly in understanding protein structures and functions (Herzig, Rees, & Day, 1964).
Synthesis of Metal Complexes
The compound has been involved in the synthesis of various metal complexes, indicating its utility in inorganic chemistry and materials science. Such complexes are often studied for their catalytic activities or as potential materials in various applications (Hossain et al., 2017).
Novel Sulfonated Nanofiltration Membranes
2-Amino-4-(ethylsulfonyl)phenol has been implicated in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show promise in water treatment, particularly in the filtration and separation processes for dye solutions (Liu et al., 2012).
Safety and Hazards
Safety data for 2-Amino-4-(ethylsulfonyl)phenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
2-amino-4-ethylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJVUFCLBYQKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195706 | |
| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43115-40-8 | |
| Record name | 2-Amino-4-(ethylsulfonyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43115-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043115408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(ethylsulphonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 2-Amino-4-(ethylsulfonyl)phenol?
A1: One efficient method involves a two-step process starting with 4-ethanesulfonyl-2-nitro-chlorobenzene. [] First, this compound reacts with a base in a suitable solvent to yield 4-(ethylsulfonyl)-2-nitro-phenol. Subsequently, a reduction reaction converts the nitro group (-NO₂) to an amino group (-NH₂), resulting in the desired 2-Amino-4-(ethylsulfonyl)phenol. This route offers mild reaction conditions, high yield, and excellent product purity, making it suitable for industrial production. []
Q2: How does 2-Amino-4-(ethylsulfonyl)phenol react with acylpyruvic acid derivatives, and what are the potential applications of the resulting products?
A2: 2-Amino-4-(ethylsulfonyl)phenol reacts with methyl esters of acylpyruvic acids in a 1:1 molar ratio to form 3-acylmethylene-6-ethylsulfonyl-1,4-benzoxazin-2-ones. [] This reaction is confirmed by IR and NMR spectroscopy, which provide structural insights into the synthesized compounds. Notably, some of these benzoxazinone derivatives exhibit promising antibacterial activity, highlighting their potential for further development as novel antimicrobial agents. []
Q3: Are there any studies exploring the Structure-Activity Relationship (SAR) of compounds derived from 2-Amino-4-(ethylsulfonyl)phenol?
A3: While the provided research highlights the antibacterial activity of specific 3-acylmethylene-6-ethylsulfonyl-1,4-benzoxazin-2-ones derived from 2-Amino-4-(ethylsulfonyl)phenol, [] detailed SAR studies are not explicitly discussed. Further research exploring modifications to the acylmethylene moiety and their impact on antibacterial potency and selectivity would be valuable in optimizing the structure for enhanced activity and potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)




